3-Cyclopentylbenzaldehyde
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Overview
Description
3-Cyclopentylbenzaldehyde is an organic compound with the molecular formula C12H14O. It is characterized by a benzaldehyde core substituted with a cyclopentyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
3-Cyclopentylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of benzenemethanol with cyclopentylmagnesium bromide, followed by oxidation to yield the desired aldehyde . Another method includes the reduction of 3-cyclopentylbenzoic acid using a reducing agent like lithium aluminum hydride . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Cyclopentylbenzaldehyde undergoes various chemical reactions, including:
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aldehyde group can be further functionalized.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclopentylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopentylbenzaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical pathways . The compound can also undergo nucleophilic addition reactions, which are crucial in organic synthesis .
Comparison with Similar Compounds
3-Cyclopentylbenzaldehyde can be compared with other benzaldehyde derivatives, such as 4-cyclopentylbenzaldehyde and 2-cyclopentylbenzaldehyde. These compounds share similar chemical properties but differ in the position of the cyclopentyl group on the benzene ring . The unique positioning of the cyclopentyl group in this compound can influence its reactivity and the types of reactions it undergoes .
Similar compounds include:
- 4-Cyclopentylbenzaldehyde
- 2-Cyclopentylbenzaldehyde
- Benzaldehyde derivatives with other alkyl groups
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-cyclopentylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c13-9-10-4-3-7-12(8-10)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDIRVUNKJIMCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=CC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201851-05-0 |
Source
|
Record name | 3-cyclopentylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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